2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . This compound is characterized by the presence of difluoro and nitro groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The difluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The presence of difluoro and nitro groups allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with biological molecules. Specific pathways and molecular targets depend on the context of its application, such as drug development or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Another similar compound with a trifluoromethyl group and a different position of the nitro group.
Uniqueness
2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one is unique due to its specific arrangement of difluoro and nitro groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .
Eigenschaften
Molekularformel |
C8H4F3NO3 |
---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4F3NO3/c9-6-2-1-4(12(14)15)3-5(6)7(13)8(10)11/h1-3,8H |
InChI-Schlüssel |
VFWNGGUJJIDRMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.